![molecular formula C15H14O B3336029 1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone CAS No. 16927-79-0](/img/structure/B3336029.png)
1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone
Vue d'ensemble
Description
“1-(4’-Methyl[1,1’-biphenyl]-2-yl)ethanone” is an organic compound with the molecular formula C15H14O . It is a solid substance and its molecular weight is 210.27 . The IUPAC name for this compound is 1-(4’-methyl [1,1’-biphenyl]-4-yl)ethanone .
Molecular Structure Analysis
The molecular structure of “1-(4’-Methyl[1,1’-biphenyl]-2-yl)ethanone” consists of a biphenyl group (two benzene rings connected by a single bond) with a methyl group attached to one of the benzene rings and an ethanone group attached to the other . The InChI code for this compound is 1S/C15H14O/c1-11-3-5-14 (6-4-11)15-9-7-13 (8-10-15)12 (2)16/h3-10H,1-2H3 .Physical And Chemical Properties Analysis
“1-(4’-Methyl[1,1’-biphenyl]-2-yl)ethanone” is a solid substance . It has a molecular weight of 210.28 . The storage temperature for this compound is room temperature, and it should be kept sealed in a dry place .Applications De Recherche Scientifique
Microwave-Assisted Synthesis in Organic Chemistry
1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone plays a role in microwave-assisted organic synthesis. A study demonstrated its use in the Suzuki reaction, which is pivotal for creating carbon-carbon bonds in functionalized biphenyl systems. This approach is eco-friendly and efficient, leveraging microwave technology for synthesis (Soares et al., 2015).
Photophysical Properties in Analytical Chemistry
The compound's derivatives, such as 1-(4'-amino-biphenyl-4-yl)-ethanone, exhibit unique photophysical properties. For instance, a study observed a significant red-shift in fluorescence when dissolved in ethanol, providing valuable insights for analytical applications (Ghoneim, 2001).
Synthesis of Potential Anti-Cancer Agents
In pharmaceutical research, derivatives of this compound have been synthesized as potential anti-breast cancer agents. A study used it as a building block for creating thiazole derivatives, showing promising antitumor activities against MCF-7 tumor cells (Mahmoud et al., 2021).
Chemoenzymatic Synthesis in Drug Development
The compound has been used in chemoenzymatic synthesis methods for developing drug precursors, like in the case of Odanacatib, a Cathepsin K inhibitor. Researchers combined palladium-catalyzed cross-coupling with bioreduction to produce enantiomerically pure intermediates (González-Martínez et al., 2019).
Pharmaceutical Design and Synthesis
Its derivatives have been designed and synthesized for their antipsychotic properties. They have shown significant anti-dopaminergic and anti-serotonergic activity, which is crucial in the treatment of psychiatric disorders (Bhosale et al., 2014).
Material Science and Corrosion Inhibition
In material science, derivatives like 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone have been investigated as corrosion inhibitors for mild steel. These studies are significant for industrial applications, especially in harsh chemical environments (Jawad et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
1-[2-(4-methylphenyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-7-9-13(10-8-11)15-6-4-3-5-14(15)12(2)16/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVWZRFYXRTADU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431571 | |
| Record name | 1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16927-79-0 | |
| Record name | 1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2-[[[(2-methoxyphenyl)amino]carbonyl]amino]-](/img/structure/B3335956.png)
![2-[(4-methoxyphenyl)carbamoylamino]benzoic Acid](/img/structure/B3335961.png)
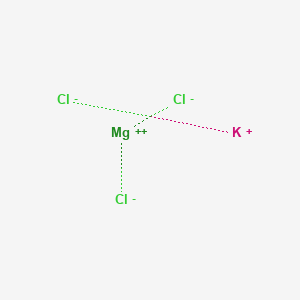

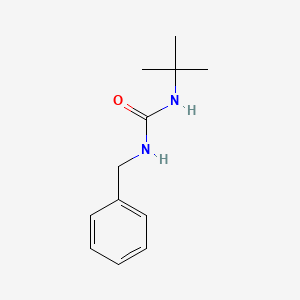
![(3S-cis)-(+)-Tetrahydro-3,7a-diphenylpyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B3335998.png)
![9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole](/img/structure/B3336002.png)
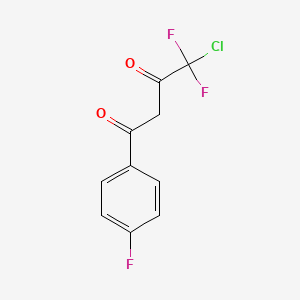
![Urea, 1-(hydroxymethyl)-3-[(p-phthalimidophenyl)sulfonyl]-](/img/structure/B3336012.png)
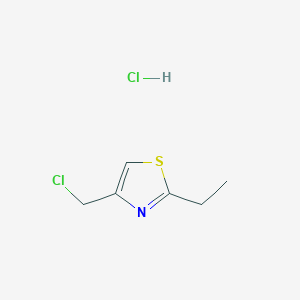
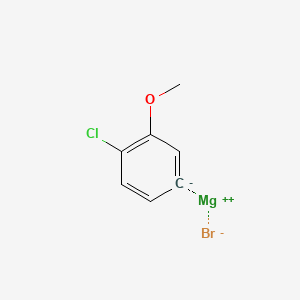
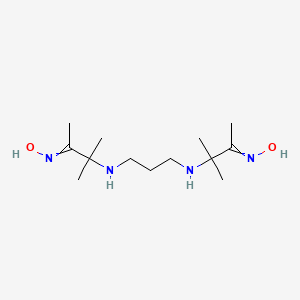
![n-[Benzoyl(2-chloroethyl)carbamoyl]-n-(2-chloroethyl)benzamide](/img/structure/B3336037.png)